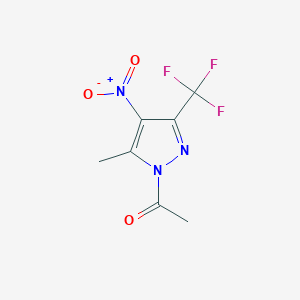1-Acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 808764-32-1
Cat. No.: VC7923521
Molecular Formula: C7H6F3N3O3
Molecular Weight: 237.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 808764-32-1 |
|---|---|
| Molecular Formula | C7H6F3N3O3 |
| Molecular Weight | 237.14 g/mol |
| IUPAC Name | 1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)11-12(3)4(2)14/h1-2H3 |
| Standard InChI Key | NXQGVQIRJFHWRT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NN1C(=O)C)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]ethanone, reflects its pyrazole core substituted at positions 1, 3, 4, and 5. The pyrazole ring’s nitrogen atoms at positions 1 and 2 create a conjugated system, while the electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups at positions 3 and 4 induce significant electronic effects. The acetyl group at position 1 and methyl group at position 5 further modulate steric and electronic interactions.
Key Structural Features:
-
Trifluoromethyl group: Enhances metabolic stability and membrane permeability .
-
Nitro group: Participates in redox reactions and serves as a precursor for amino group introduction .
-
Acetyl group: Modifies solubility and influences hydrogen-bonding interactions .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₇H₆F₃N₃O₃ |
| Molecular weight | 237.14 g/mol |
| CAS number | 808764-32-1 |
| Boiling point | Not reported |
| Solubility | Limited data; soluble in DMSO |
The molecular formula and weight derive from stoichiometric calculations, while solubility data remain undercharacterized in public literature .
Synthetic Methodologies
Regioselective Pyrazole Formation
The synthesis of trifluoromethylpyrazoles often begins with cyclocondensation reactions. A practical route involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds. For example, Enamine et al. demonstrated a high-yielding, one-step synthesis of regioisomeric trifluoromethylpyrazoles using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material . While this method targets 1-methyl-3/5-(trifluoromethyl)pyrazoles, analogous strategies could apply to the acetylated derivative by substituting acetyl hydrazine.
Critical Steps:
-
Ring formation: Acid- or base-catalyzed cyclization ensures pyrazole core assembly.
-
Trifluoromethyl introduction: Trifluoromethylating agents like CF₃I or Ruppert–Prakash reagents are employed .
-
Acetylation: Post-synthetic modification using acetic anhydride or acetyl chloride introduces the acetyl group .
Industrial-Scale Optimization
Continuous flow reactors improve yield and purity in large-scale production by enhancing heat and mass transfer. Automated systems enable precise control over reaction parameters, critical for maintaining regioselectivity in polysubstituted pyrazoles .
Biological and Pharmacological Activities
Anticancer Properties
Pyrazole derivatives interfere with kinase signaling and apoptosis pathways. The trifluoromethyl group’s electron-withdrawing nature stabilizes interactions with ATP-binding sites in kinases like EGFR and VEGFR .
Industrial and Research Applications
Agrochemical Development
The compound’s stability under environmental conditions makes it a candidate for herbicide and fungicide formulations. Its nitro group can be reduced to generate bioactive amine derivatives targeting plant pathogens .
Medicinal Chemistry
As a building block, it facilitates the synthesis of:
-
PKM2 activators: Modulators of pyruvate kinase M2 isoform for cancer therapy .
-
Sulfonamide prodrugs: Designed for controlled release in COX-2 inhibition .
Comparison with Structural Analogues
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Lacks acetyl and nitro groups | Lower metabolic stability |
| 5-Nitro-3-(trifluoromethyl)-1H-pyrazole | Absence of acetyl and methyl | Enhanced redox activity |
The acetyl group in 1-acetyl-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole improves solubility compared to non-acetylated analogues, facilitating formulation in aqueous media .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume